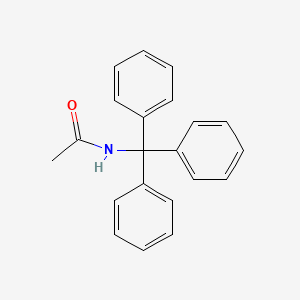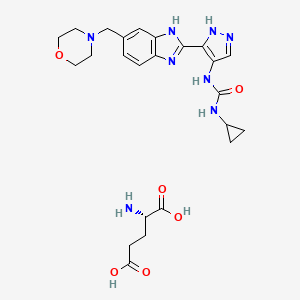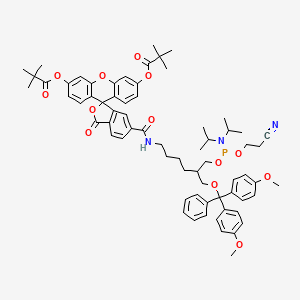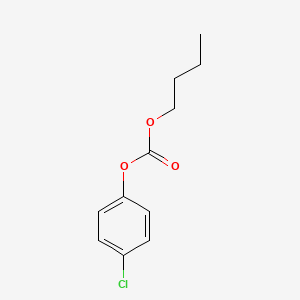
N-tritylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tritylacetamide: is an organic compound that belongs to the class of tritylamines It is characterized by the presence of a trityl group (triphenylmethyl) attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-tritylacetamide can be synthesized through the reaction of tritylamine with acetic anhydride. The reaction typically involves the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction. The mixture is stirred at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-tritylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tritylacetamide oxide.
Reduction: Reduction reactions can convert it to tritylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the trityl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Tritylacetamide oxide.
Reduction: Tritylamine.
Substitution: Various substituted tritylamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-tritylacetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other trityl compounds and as a protecting group for amines.
Biology: It is studied for its potential role in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-tritylacetamide involves its interaction with various molecular targets. The trityl group can stabilize reactive intermediates, making it useful in synthetic chemistry. In biological systems, it may interact with proteins and enzymes, affecting their function and stability. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- N-benzylacetamide
- N-methylacetamide
- N-phenylacetamide
Comparison: N-tritylacetamide is unique due to the presence of the bulky trityl group, which imparts steric hindrance and affects its reactivity compared to other acetamides. This makes it particularly useful as a protecting group in synthetic chemistry, where steric effects can influence reaction outcomes .
Eigenschaften
CAS-Nummer |
1596-25-4 |
|---|---|
Molekularformel |
C21H19NO |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-tritylacetamide |
InChI |
InChI=1S/C21H19NO/c1-17(23)22-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H,22,23) |
InChI-Schlüssel |
PJUMEOWQWKXNLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)


![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)

![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)



![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)

